molecular formula C17H24INO4 B8064912 Benzyl N-Boc-3-amino-5-iodopentanoate

Benzyl N-Boc-3-amino-5-iodopentanoate

Cat. No.: B8064912
M. Wt: 433.3 g/mol
InChI Key: LIKUDQMPCDIZIS-UHFFFAOYSA-N
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Description

Benzyl N-Boc-3-amino-5-iodopentanoate is a versatile organic compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an iodine atom on a pentanoate backbone.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-amino-5-iodopentanoic acid.

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.

  • Esterification: The carboxylic acid group is then esterified using benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

  • Oxidation: The iodine atom can be oxidized to iodate or iodide under specific conditions.

  • Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Iodine can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).

  • Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amino group.

  • Substitution: Nucleophiles such as sodium azide (NaN3) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Iodate or iodide derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Various substituted iodides or azides.

Scientific Research Applications

Benzyl N-Boc-3-amino-5-iodopentanoate is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is employed in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzyl N-Boc-3-amino-5-iodopentanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Benzyl N-Boc-3-amino-5-iodopentanoate is unique due to its combination of functional groups. Similar compounds include:

  • Benzyl N-Boc-3-amino-5-bromopentanoate: Similar structure but with a bromine atom instead of iodine.

  • Benzyl N-Boc-3-amino-5-chloropentanoate: Similar structure but with a chlorine atom instead of iodine.

  • Benzyl N-Boc-3-amino-5-fluoropentanoate: Similar structure but with a fluorine atom instead of iodine.

These compounds differ in their reactivity and applications due to the varying electronegativities and sizes of the halogen atoms.

Properties

IUPAC Name

benzyl 5-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24INO4/c1-17(2,3)23-16(21)19-14(9-10-18)11-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKUDQMPCDIZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)CC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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